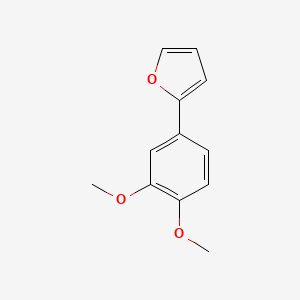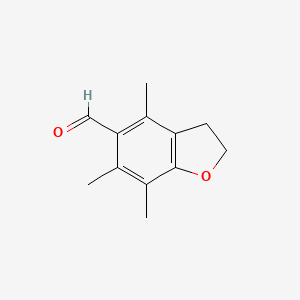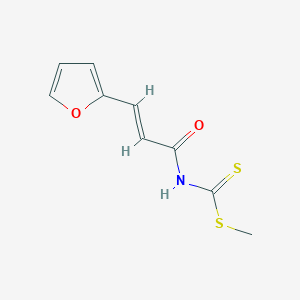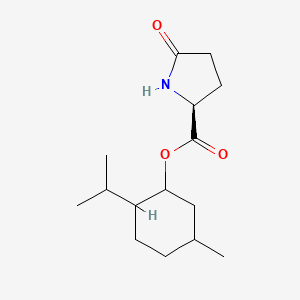
(2S)-2-Isopropyl-5-methylcyclohexyl 5-oxopyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Isopropyl-5-methylcyclohexyl 5-oxopyrrolidine-2-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexyl ring substituted with isopropyl and methyl groups, and a pyrrolidine ring with a carboxylate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Isopropyl-5-methylcyclohexyl 5-oxopyrrolidine-2-carboxylate typically involves the condensation of (2S,5R)-2-isopropyl-5-methylcyclohexanone with 5-oxopyrrolidine-2-carboxylic acid. This reaction is often catalyzed by a small amount of glacial acetic acid . The reaction conditions include maintaining a temperature range of 25-30°C and stirring the mixture for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using large reactors. The process involves the same basic reaction but is carried out in larger volumes with continuous monitoring of reaction parameters such as temperature, pH, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Isopropyl-5-methylcyclohexyl 5-oxopyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the carboxylate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters or amides.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-Isopropyl-5-methylcyclohexyl 5-oxopyrrolidine-2-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It is used in experiments to understand its interactions with various biomolecules and its potential as a therapeutic agent .
Medicine
In medicine, this compound is being investigated for its potential use in drug development. Its unique structure makes it a candidate for the development of new drugs targeting specific molecular pathways .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of (2S)-2-Isopropyl-5-methylcyclohexyl 5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating neurotransmitter activity and influencing metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
(2S,5R)-2-Isopropyl-5-methylcyclohexanone: A precursor in the synthesis of the target compound.
Benzyl (2S)-5-oxopyrrolidine-2-carboxylate: A similar compound with a benzyl group instead of the cyclohexyl ring.
Octadecyl (2S)-5-oxopyrrolidine-2-carboxylate: Another similar compound with an octadecyl group.
Uniqueness
What sets (2S)-2-Isopropyl-5-methylcyclohexyl 5-oxopyrrolidine-2-carboxylate apart from these similar compounds is its unique combination of the cyclohexyl ring with isopropyl and methyl substitutions, which imparts distinct chemical and biological properties. This unique structure makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C15H25NO3 |
|---|---|
Molecular Weight |
267.36 g/mol |
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C15H25NO3/c1-9(2)11-5-4-10(3)8-13(11)19-15(18)12-6-7-14(17)16-12/h9-13H,4-8H2,1-3H3,(H,16,17)/t10?,11?,12-,13?/m0/s1 |
InChI Key |
SLHPMAOXNSLXEH-ARAJFMJPSA-N |
Isomeric SMILES |
CC1CCC(C(C1)OC(=O)[C@@H]2CCC(=O)N2)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C2CCC(=O)N2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-N-(propan-2-yl)imidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12897002.png)

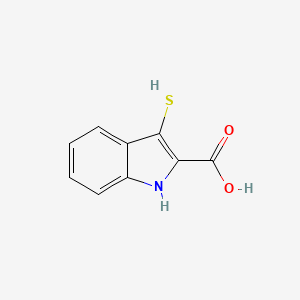
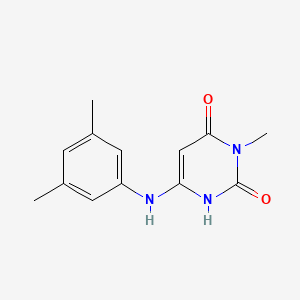

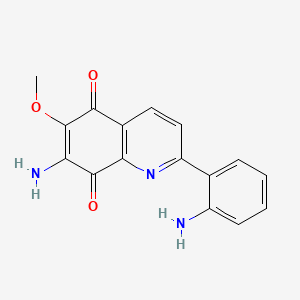
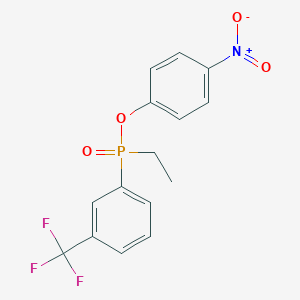
![2-(Benzo[d]oxazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetonitrile](/img/structure/B12897043.png)


